Cas no 2445793-71-3 (3-Bromo-2-methylbutan-2-amine hydrochloride)

3-Bromo-2-methylbutan-2-amine hydrochloride is a halogenated amine salt with potential applications in pharmaceutical and organic synthesis. Its structure, featuring a bromine substituent and a tertiary amine group, makes it a versatile intermediate for constructing complex molecules. The hydrochloride form enhances stability and solubility, facilitating handling and storage. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its ability to serve as a building block for alkylation or further functionalization. Its well-defined chemical properties ensure reproducibility in synthetic processes, making it a reliable choice for research and industrial applications.
3-Bromo-2-methylbutan-2-amine hydrochloride structure
2445793-71-3 structure
Product name:3-Bromo-2-methylbutan-2-amine hydrochloride
CAS No:2445793-71-3
MF:C5H13BrClN
MW:202.520419836044
CID:6051277
PubChem ID:13865659

3-Bromo-2-methylbutan-2-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2445793-71-3
    • 3-bromo-2-methylbutan-2-amine hydrochloride
    • EN300-7598749
    • 3-Bromo-2-methylbutan-2-amine;hydrochloride
    • 3-Bromo-2-methylbutan-2-amine hydrochloride
    • Inchi: 1S/C5H12BrN.ClH/c1-4(6)5(2,3)7;/h4H,7H2,1-3H3;1H
    • InChI Key: XNPUBXFSIBRBQD-UHFFFAOYSA-N
    • SMILES: BrC(C)C(C)(C)N.Cl

Computed Properties

  • Exact Mass: 200.99199g/mol
  • Monoisotopic Mass: 200.99199g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 61.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

3-Bromo-2-methylbutan-2-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7598749-0.25g
3-bromo-2-methylbutan-2-amine hydrochloride
2445793-71-3 90.0%
0.25g
$579.0 2025-02-24
Enamine
EN300-7598749-1.0g
3-bromo-2-methylbutan-2-amine hydrochloride
2445793-71-3 90.0%
1.0g
$1172.0 2025-02-24
Aaron
AR02884Q-100mg
3-bromo-2-methylbutan-2-amine hydrochloride
2445793-71-3 90%
100mg
$585.00 2025-02-15
1PlusChem
1P0287WE-1g
3-bromo-2-methylbutan-2-amine hydrochloride
2445793-71-3 90%
1g
$1511.00 2024-05-21
1PlusChem
1P0287WE-500mg
3-bromo-2-methylbutan-2-amine hydrochloride
2445793-71-3 90%
500mg
$1192.00 2024-05-21
Enamine
EN300-7598749-0.5g
3-bromo-2-methylbutan-2-amine hydrochloride
2445793-71-3 90.0%
0.5g
$914.0 2025-02-24
1PlusChem
1P0287WE-10g
3-bromo-2-methylbutan-2-amine hydrochloride
2445793-71-3 90%
10g
$6288.00 2023-12-18
Aaron
AR02884Q-250mg
3-bromo-2-methylbutan-2-amine hydrochloride
2445793-71-3 90%
250mg
$822.00 2025-02-15
Aaron
AR02884Q-5g
3-bromo-2-methylbutan-2-amine hydrochloride
2445793-71-3 90%
5g
$4695.00 2023-12-15
1PlusChem
1P0287WE-100mg
3-bromo-2-methylbutan-2-amine hydrochloride
2445793-71-3 90%
100mg
$565.00 2024-05-21

Additional information on 3-Bromo-2-methylbutan-2-amine hydrochloride

Introduction to 3-Bromo-2-methylbutan-2-amine hydrochloride (CAS No. 2445793-71-3)

3-Bromo-2-methylbutan-2-amine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2445793-71-3, is a significant compound in the realm of pharmaceutical chemistry and organic synthesis. This compound, characterized by its brominated and aminated aliphatic structure, has garnered attention due to its versatile applications in the development of novel bioactive molecules. The presence of both bromine and amine functional groups makes it a valuable intermediate in the synthesis of more complex structures, particularly in medicinal chemistry.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more amenable for use in various biochemical assays and pharmaceutical formulations. This property is particularly advantageous in drug discovery processes where solubility is a critical factor for oral or injectable medications. The compound's molecular structure, featuring a branched aliphatic chain with bromine substitution at the third carbon and an amine group at the second carbon, contributes to its unique reactivity and potential biological activity.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 3-Bromo-2-methylbutan-2-amine hydrochloride has emerged as a key intermediate in the synthesis of several pharmacologically active compounds. Its role in constructing complex molecules has been explored in the development of small-molecule inhibitors targeting various disease pathways. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.

One of the most compelling aspects of 3-Bromo-2-methylbutan-2-amine hydrochloride is its utility in constructing heterocyclic scaffolds. Heterocyclic compounds are known for their broad spectrum of biological activities and are widely used in pharmaceuticals. The bromine atom in this molecule can be readily functionalized through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, allowing chemists to integrate diverse functional groups into the final product. This flexibility makes it an indispensable tool for medicinal chemists seeking to design novel drug candidates.

The amine group in 3-Bromo-2-methylbutan-2-amine hydrochloride also plays a pivotal role in its reactivity. Amines are fundamental building blocks in organic chemistry and are frequently incorporated into pharmacophores due to their ability to form hydrogen bonds and interact with biological targets. The presence of a secondary amine enhances the compound's ability to participate in various synthetic transformations, including nucleophilic substitutions and condensation reactions. These properties make it an excellent candidate for further derivatization to produce compounds with tailored biological activities.

Recent studies have highlighted the importance of 3-Bromo-2-methylbutan-2-amine hydrochloride in the development of antimicrobial agents. The combination of a brominated aliphatic backbone and an amine group provides a unique structural framework that can be modified to target bacterial and fungal pathogens. Researchers have reported the synthesis of several derivatives that exhibit promising antimicrobial properties, suggesting that this compound could be a key starting material for new antibiotics or antifungals.

Moreover, the solubility enhancement provided by the hydrochloride salt form of 3-Bromo-2-methylbutan-2-amine hydrochloride has opened up new avenues for drug delivery systems. In pharmaceutical formulations, solubility is often a limiting factor for bioavailability. By using this compound as an intermediate, scientists can develop more soluble analogs that improve oral bioavailability or enhance intravenous delivery efficiency. This aspect is particularly relevant in modern drug design where optimizing pharmacokinetic profiles is essential for therapeutic success.

The versatility of 3-Bromo-2-methylbutan-2-amine hydrochloride extends beyond its role as an intermediate. It has also been employed in materials science applications, where its unique structural features contribute to the development of novel polymers and functional materials. The bromine substituent allows for polymerization reactions, while the amine group enables cross-linking and network formation. These properties make it a valuable component in creating advanced materials with specific functionalities.

In conclusion, 3-Bromo-2-methylbutan-2-amine hydrochloride (CAS No. 2445793-71-3) is a multifaceted compound with significant implications in pharmaceutical chemistry and organic synthesis. Its structural features enable diverse synthetic transformations, making it an invaluable intermediate for developing novel bioactive molecules. From kinase inhibitors to antimicrobial agents, this compound has shown promise across multiple therapeutic areas. Furthermore, its solubility-enhancing properties as a hydrochloride salt make it particularly useful for pharmaceutical applications where bioavailability is a critical consideration.

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